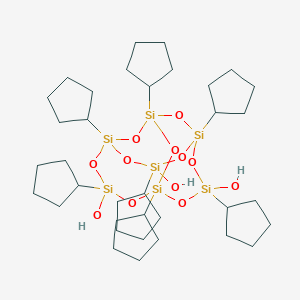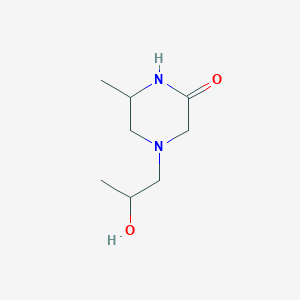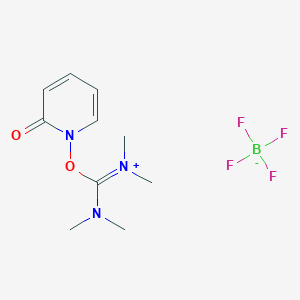
N-ヒドロキシリルゾール
概要
説明
N-Hydroxy Riluzole is a derivative of the neuroprotective drug riluzole, which is known for its anticonvulsant and neuroprotective properties. Riluzole itself acts by inhibiting glutamatergic neurotransmission, which is implicated in neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) . Although the provided papers do not directly discuss N-Hydroxy Riluzole, they provide insights into the pharmacological actions of its parent compound, riluzole, which may share similar properties.
Synthesis Analysis
The synthesis of riluzole derivatives, which may include N-Hydroxy Riluzole, typically involves the transformation of riluzole into an intermediate form, such as (6-trifluoromethoxy-benzothiazol-2-yl)-hydrazine, followed by further chemical reactions with various agents to yield different derivatives . The synthesis process is optimized to improve yields and purity, and the structures of the compounds are confirmed using techniques like IR, NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of riluzole and its derivatives, including N-Hydroxy Riluzole, is characterized by the presence of a benzothiazole moiety and various functional groups that can be modified to produce different derivatives . The exact molecular structure of N-Hydroxy Riluzole would be characterized by the addition of a hydroxyethyl group to the nitrogen atom of the riluzole molecule.
Chemical Reactions Analysis
Riluzole and its derivatives undergo various chemical reactions based on their functional groups. For instance, riluzole can form salts and cocrystals with other compounds due to the presence of a free amino group . These reactions are important for modifying the drug's properties, such as solubility and pharmacokinetics, which could also apply to N-Hydroxy Riluzole.
Physical and Chemical Properties Analysis
The physical and chemical properties of riluzole derivatives are influenced by their molecular structure. For example, riluzole is slightly soluble in water, and its solubility can be modified by forming salts or cocrystals with other compounds . The properties such as melting point, solubility, and stability of N-Hydroxy Riluzole would be determined using techniques like DSC, powder-XRD, and FTIR, similar to other riluzole derivatives .
Relevant Case Studies
The pharmacological effects of riluzole, such as neuroprotection and enhancement of glutamate transporter activity, have been studied in various models, including cultured neurons and astrocytes, as well as in vivo rodent models . These studies provide a foundation for understanding the potential effects of N-Hydroxy Riluzole, as it may share similar mechanisms of action.
科学的研究の応用
脊髄損傷における神経保護
N-ヒドロキシリルゾールは、脊髄損傷(SCI)の神経保護薬として特定されています。 その作用機序には、ナトリウムチャネル遮断によるニューロンシナプスにおける病的なグルタミン酸作動性伝達の阻害が含まれます . N-ヒドロキシリルゾールが、動物のSCIモデルにおいて神経組織の破壊を軽減し、機能的回復を促進するという、説得力のある証拠があります .
筋萎縮性側索硬化症の治療法
N-ヒドロキシリルゾールは、米国 食品医薬品局によって、筋萎縮性側索硬化症の患者さんに対する安全でよく耐容される治療法として承認されています . この薬は、用量依存的に電位依存性ナトリウムチャネルをブロックすることで作用します .
さまざまな癌における抗腫瘍薬
N-ヒドロキシリルゾールは、癌細胞で評価されており、細胞増殖の阻害や細胞死の誘導を示すことが示されています . この薬は、皮膚、乳房、膵臓、結腸、肝臓、骨、脳、肺、鼻咽頭など、さまざまな組織由来の癌に対して、抗腫瘍薬として効果が認められています .
グルタミン酸分泌への干渉
N-ヒドロキシリルゾールはグルタミン酸分泌を阻害し、これはその神経保護効果と抗癌効果における重要なメカニズムです .
成長シグナル伝達経路の破壊
N-ヒドロキシリルゾールは、癌細胞における成長シグナル伝達経路を破壊することが示されており、その抗腫瘍効果に貢献しています .
シスプラチン耐性肺癌細胞における細胞死の誘導
N-ヒドロキシリルゾールは、シスプラチン耐性肺癌細胞において細胞死を誘導する上で非常に効果的です .
放射線療法に対する感作
作用機序
Target of Action
N-Hydroxy Riluzole is a metabolite of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission. Voltage-dependent sodium channels are essential for the initiation and propagation of action potentials in neurons .
Mode of Action
Riluzole, and by extension N-Hydroxy Riluzole, operates through several mechanisms:
- It inhibits glutamate release, potentially through the activation of glutamate reuptake .
- It inactivates voltage-dependent sodium channels .
- It interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors .
Biochemical Pathways
It’s known that riluzole affects glutamatergic transmission, which is predominantly mediated by n-methyl-d-aspartate (nmda) receptor-linked processes .
Pharmacokinetics
Riluzole is metabolized in the liver by the cytochrome P450 (CYP) isoform CYP1A2 to form N-Hydroxy Riluzole . The bioavailability of Riluzole is approximately 60±18% . It has a protein binding of 97% and an elimination half-life of 9–15 hours . About 90% of Riluzole is excreted in the urine .
Result of Action
Riluzole, and by extension N-Hydroxy Riluzole, has been shown to extend survival and/or time to tracheostomy in patients with amyotrophic lateral sclerosis (ALS). It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .
Action Environment
The action of Riluzole can be influenced by environmental factors such as food intake. Administration of Riluzole with food resulted in a 15% reduction in area under the curve and a 45% reduction in maximum serum concentration . This suggests that the action, efficacy, and stability of N-Hydroxy Riluzole could also be influenced by similar environmental factors.
Safety and Hazards
将来の方向性
The natural Fe-based catalyst/H2O2 system was applied for the degradation of riluzole in water. It was demonstrated that the smaller the particle size of the catalyst, the larger its surface area and the greater its catalytic activity towards H2O2 decomposition into hydroxyl radicals . This suggests that future research could focus on optimizing the particle size of the catalyst to improve the efficiency of the reaction.
特性
IUPAC Name |
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRTKLVQQZZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431979 | |
| Record name | N-Hydroxy Riluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179070-90-7 | |
| Record name | N-Hydroxyriluzole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy Riluzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXYRILUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)